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Cat. No.: B7809020 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful and widely used technique

for the detection and quantification of a variety of analytes, from proteins and peptides to

antibodies and hormones. A critical component of many ELISA systems is the chromogenic

substrate used for signal detection. 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)

diammonium salt, commonly known as ABTS, is a popular water-soluble substrate for

horseradish peroxidase (HRP), a frequently used enzyme conjugate in ELISA.

In the presence of HRP and hydrogen peroxide (H₂O₂), ABTS is oxidized to a stable, green-

colored, soluble product. The intensity of this color, which can be measured

spectrophotometrically, is directly proportional to the amount of HRP-conjugated antibody

bound to the target analyte. This relationship forms the basis for the quantitative determination

of the analyte in a sample.

This document provides detailed application notes and protocols for the effective use of ABTS
diammonium salt in ELISA procedures, tailored for researchers, scientists, and professionals

in drug development.
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The core of the detection step in an HRP-based ELISA using ABTS involves a two-step

enzymatic reaction. First, the HRP enzyme, conjugated to a detection antibody, catalyzes the

reduction of hydrogen peroxide. Subsequently, the oxidized HRP reacts with the ABTS

substrate, leading to the formation of a green-colored radical cation (ABTS⁺). The reaction can

be monitored by measuring the absorbance at 405-410 nm.

Data Presentation
A key aspect of quantitative ELISA is the generation of a standard curve, from which the

concentration of the analyte in unknown samples can be interpolated. Below is a table

summarizing typical performance characteristics of ABTS in comparison to another common

HRP substrate, 3,3',5,5'-Tetramethylbenzidine (TMB).

Feature
ABTS (2,2'-azino-bis(3-
ethylbenzothiazoline-6-
sulfonic acid))

TMB (3,3',5,5'-
tetramethylbenzidine)

End Product Soluble, green
Soluble, blue (becomes yellow

with stop solution)

Optimal Wavelength 405-410 nm 650 nm (blue), 450 nm (yellow)

Molar Absorptivity 3.6 x 10⁴ M⁻¹cm⁻¹ 3.9 x 10⁴ M⁻¹cm⁻¹ (at 650 nm)

Kinetic Properties
Slower reaction rate, wider

dynamic range
Faster reaction rate

Sensitivity Lower
Higher (approximately 10x

more sensitive than ABTS)

Limit of Detection ~2.5 ng/mL ~60 pg/mL

Stop Solution
1% Sodium Dodecyl Sulfate

(SDS) (optional)

1M Sulfuric Acid or Phosphoric

Acid

Representative Standard Curve Data
The following table provides an example of data that could be generated for a standard curve

in a sandwich ELISA for the quantification of Human IgG, using ABTS as the substrate.
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Human IgG Concentration (ng/mL) Absorbance at 405 nm (Mean)

1000 2.150

500 1.625

250 1.050

125 0.650

62.5 0.375

31.25 0.210

15.625 0.125

0 (Blank) 0.050

Experimental Protocols
This section provides a detailed protocol for a standard sandwich ELISA using ABTS as the

chromogenic substrate. Optimization of specific steps, such as antibody concentrations and

incubation times, may be required for different assays.

Materials and Reagents
High-binding 96-well microplate

Capture antibody specific for the analyte of interest

Recombinant or purified analyte for standard curve

Detection antibody specific for the analyte of interest (conjugated to HRP or biotin)

If using a biotinylated detection antibody: Streptavidin-HRP conjugate

ABTS diammonium salt

Substrate buffer (e.g., 0.1 M citrate-phosphate buffer, pH 4.0-5.0)

Hydrogen peroxide (30%)
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Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6, or PBS, pH 7.4)

Wash buffer (e.g., PBS with 0.05% Tween-20)

Blocking buffer (e.g., 1-3% BSA in PBS)

Stop solution (optional, e.g., 1% SDS)

Microplate reader capable of measuring absorbance at 405 nm

Protocol Steps
Plate Coating:

Dilute the capture antibody to a concentration of 1-10 µg/mL in coating buffer.

Add 100 µL of the diluted capture antibody to each well of the 96-well plate.

Cover the plate and incubate overnight at 4°C.

Washing:

Aspirate the coating solution from the wells.

Wash the plate 3 times with 200 µL of wash buffer per well. After the final wash, invert the

plate and tap it firmly on absorbent paper to remove any residual buffer.

Blocking:

Add 200 µL of blocking buffer to each well.

Cover the plate and incubate for 1-2 hours at room temperature.

Washing:

Repeat the washing step as described in step 2.

Sample and Standard Incubation:
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Prepare serial dilutions of the standard analyte in blocking buffer to generate a standard

curve (e.g., from 1000 ng/mL to 15.625 ng/mL).

Prepare dilutions of the unknown samples in blocking buffer.

Add 100 µL of the standards and samples to the appropriate wells.

Cover the plate and incubate for 2 hours at room temperature.

Washing:

Repeat the washing step as described in step 2.

Detection Antibody Incubation:

Dilute the HRP-conjugated detection antibody to its optimal concentration in blocking

buffer.

Add 100 µL of the diluted detection antibody to each well.

Cover the plate and incubate for 1-2 hours at room temperature.

Washing:

Repeat the washing step as described in step 2, but increase the number of washes to 5.

Substrate Preparation and Incubation:

Prepare the ABTS substrate solution immediately before use. For example, dissolve ABTS

in substrate buffer to a final concentration of 0.5 mg/mL and add hydrogen peroxide to a

final concentration of 0.03%.

Add 100 µL of the ABTS substrate solution to each well.

Incubate the plate at room temperature, protected from light, for 15-30 minutes. Monitor

the color development.

Absorbance Measurement:
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Read the absorbance of each well at 405 nm using a microplate reader. If a stop solution

is used, add 100 µL of 1% SDS to each well before reading.

Data Analysis
Blank Subtraction: Subtract the average absorbance of the blank wells from the absorbance

readings of all other wells.

Standard Curve Generation: Plot the blank-corrected absorbance values for each standard

concentration on the y-axis against the corresponding concentration on the x-axis. A four-

parameter logistic (4-PL) curve fit is often the most appropriate model for ELISA data.

Concentration Determination: Interpolate the concentration of the analyte in the unknown

samples from the standard curve using their blank-corrected absorbance values. Remember

to multiply the interpolated concentration by the dilution factor of the sample.

Mandatory Visualizations
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Caption: HRP-catalyzed oxidation of ABTS.
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Sandwich ELISA Workflow with ABTS
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Caption: A typical sandwich ELISA workflow.
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To cite this document: BenchChem. [Utilizing ABTS Diammonium Salt in ELISA Procedures:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7809020#using-abts-diammonium-salt-in-elisa-
procedures]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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